![molecular formula C54H34N6 B13781856 7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
One common method involves the use of triphenylamine (TPA) as the donor and 2,3-dicyanopyrazino phenanthrene (DCPP) as the acceptor units . The synthetic route typically includes:
Formation of the Core Structure: This involves the cyclization of precursor molecules to form the phenanthrene core.
Functionalization: Introduction of diphenylamino groups and cyano groups to the core structure.
Purification: The final product is often purified using sublimation techniques to achieve high purity.
Chemical Reactions Analysis
TPA-DCPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: TPA-DCPP can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TPA-DCPP has a wide range of applications in scientific research, including:
Organic Electronics: It is extensively used in the development of DR-OLEDs and NIR-OLEDs due to its excellent electronic properties.
Optoelectronics: The compound is used in optical communication devices and infrared imaging systems.
Medical Imaging: TPA-DCPP is employed in infrared medical imaging techniques.
Agriculture: It serves as a special light source for plant growth.
Mechanism of Action
The mechanism by which TPA-DCPP exerts its effects involves the management of the recombination zone in OLEDs. By adjusting the thickness of the host (CBP) and guest (TPA-DCPP) layers, the position of the recombination zone can be controlled, leading to improved carrier injection and transportation as well as increased exciton recombination rate . This results in high-brightness and high-efficiency OLEDs.
Comparison with Similar Compounds
TPA-DCPP is unique compared to other similar compounds due to its specific electronic properties and structural configuration. Similar compounds include:
Triphenylamine-based Compounds: These compounds share the triphenylamine donor unit but differ in their acceptor units.
Dicyanopyrazino Phenanthrene Derivatives: These derivatives have similar acceptor units but different donor groups.
TPA-DCPP stands out due to its balanced donor-acceptor structure, which contributes to its superior performance in OLED applications .
Properties
Molecular Formula |
C54H34N6 |
|---|---|
Molecular Weight |
766.9 g/mol |
IUPAC Name |
7,10-bis[4-(N-phenylanilino)phenyl]phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C54H34N6/c55-35-51-52(36-56)58-54-48-32-26-40(38-23-29-46(30-24-38)60(43-17-9-3-10-18-43)44-19-11-4-12-20-44)34-50(48)49-33-39(25-31-47(49)53(54)57-51)37-21-27-45(28-22-37)59(41-13-5-1-6-14-41)42-15-7-2-8-16-42/h1-34H |
InChI Key |
WVSUMKLEIJMDDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=NC(=C(N=C6C7=C5C=C(C=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
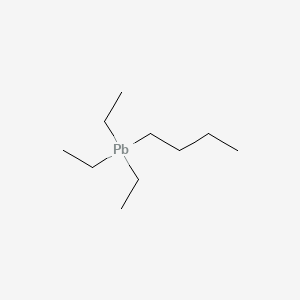
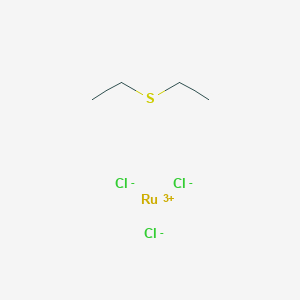
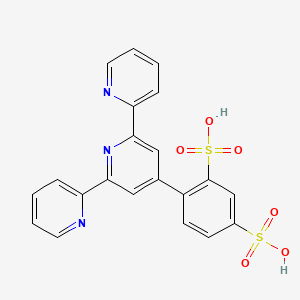
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
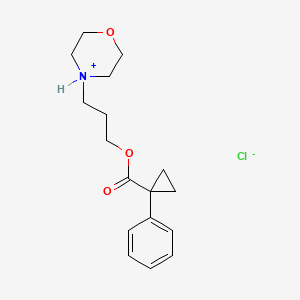
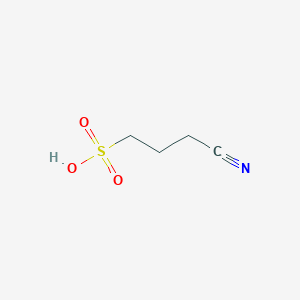
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

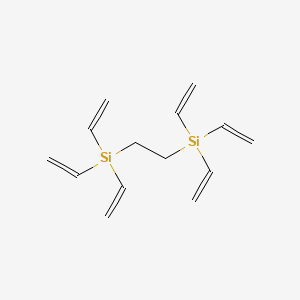
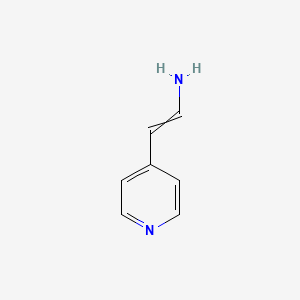
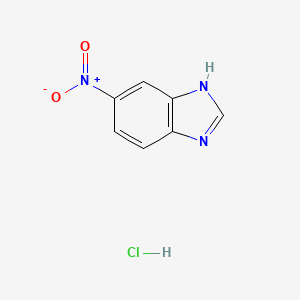
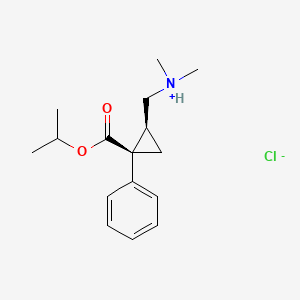
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)
